molecular formula C17H21N3O3 B5011469 5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5011469
M. Wt: 315.37 g/mol
InChI Key: XCELYOXNXQOAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a pyrimidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as topoisomerases and DNA polymerases, which are essential for cell proliferation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to exhibit antifungal and antibacterial activities. In addition, this compound has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions. However, this compound has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, this compound has a short half-life and needs to be stored at low temperatures.

Future Directions

There are several future directions for the research on 5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent anticancer and antimicrobial agents. Another direction is to explore the potential use of this compound as a fluorescent probe for the detection of metal ions. Furthermore, the development of new synthetic methods for this compound and its derivatives can lead to the discovery of new bioactive compounds.

Synthesis Methods

5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-methylvaleraldehyde and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with phenylhydrazine to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratios.

Scientific Research Applications

5-{[(4-methylpentyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-hydroxy-5-(4-methylpentyliminomethyl)-1-phenylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-12(2)7-6-10-18-11-14-15(21)19-17(23)20(16(14)22)13-8-4-3-5-9-13/h3-5,8-9,11-12,22H,6-7,10H2,1-2H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCELYOXNXQOAHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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